
2-Mercapto-1-phenylethanone
Vue d'ensemble
Description
2-Mercapto-1-phenylethanone, also known as 2-MPE, is an organic compound that has gained significant attention in the scientific community due to its unique properties. This compound is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and a carbon atom. 2-MPE is commonly used in scientific research for its ability to act as a fluorescent probe, allowing for the detection of certain molecules and biochemical processes.
Applications De Recherche Scientifique
Organic Synthesis
2-Mercapto-1-phenylethanone: is a valuable compound in organic synthesis, particularly in the construction of sulfur-containing heterocycles . Its thiol group is reactive and can be utilized in various coupling reactions, contributing to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.
Pharmaceutical Development
In pharmaceutical research, 2-Mercapto-1-phenylethanone serves as a building block for the synthesis of various drugs. Its incorporation into drug molecules can enhance biological activity and stability, making it a crucial component in the development of new therapeutic agents.
Material Science
This compound plays a significant role in material science, especially in the development of new materials with enhanced properties . Its ability to form strong bonds with other elements can lead to the creation of novel materials with specific functionalities for industrial applications.
Chemical Analysis
2-Mercapto-1-phenylethanone: is used in chemical analysis as a derivatization agent due to its reactive thiol group . It can react with various analytes, facilitating their detection and quantification in complex mixtures, which is essential for environmental monitoring and quality control.
Biochemistry
In biochemistry, the compound is utilized for studying protein interactions and enzyme activities . Its thiol group can form disulfide bonds with cysteine residues in proteins, which is useful in probing protein structures and functions.
Environmental Science
2-Mercapto-1-phenylethanone: has applications in environmental science, particularly in the remediation of heavy metal pollution . It can form complexes with heavy metals, reducing their bioavailability and toxicity in contaminated soils and water bodies.
Propriétés
IUPAC Name |
1-phenyl-2-sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYFBIOUBFTQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454168 | |
| Record name | 2-mercapto-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-1-phenylethanone | |
CAS RN |
2462-02-4 | |
| Record name | 2-mercapto-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



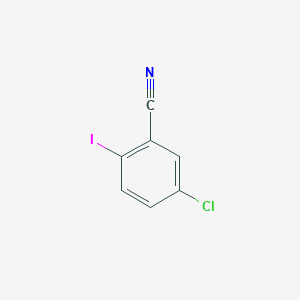

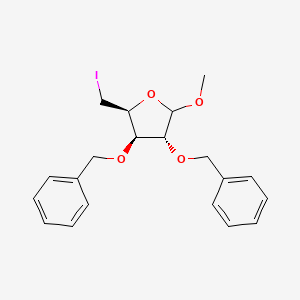
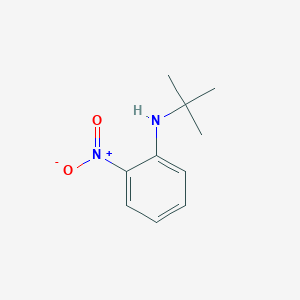
![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)
![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)

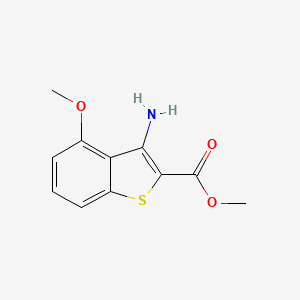

![4-[Hydroxy(4-methylphenyl)methyl]benzonitrile](/img/structure/B1610293.png)

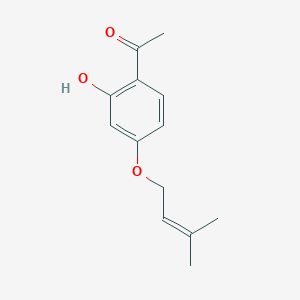
![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)
